molecular formula C21H21N5O B11042713 N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide

N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide

Cat. No.: B11042713
M. Wt: 359.4 g/mol
InChI Key: XFANIVBJBBIRTQ-UHFFFAOYSA-N
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Description

N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound features a biphenyl group, a dimethylpyrimidine moiety, and an acetamide group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide typically involves the condensation of biphenyl-4-amine with 4,6-dimethylpyrimidine-2-amine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized as a corrosion inhibitor for metals

Mechanism of Action

The mechanism of action of N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
  • 3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol

Uniqueness

N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide stands out due to its unique combination of biphenyl and dimethylpyrimidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-phenylphenyl)carbamimidoyl]acetamide

InChI

InChI=1S/C21H21N5O/c1-14-13-15(2)23-20(22-14)26-21(24-16(3)27)25-19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-13H,1-3H3,(H2,22,23,24,25,26,27)

InChI Key

XFANIVBJBBIRTQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)C3=CC=CC=C3)\NC(=O)C)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C)C

Origin of Product

United States

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